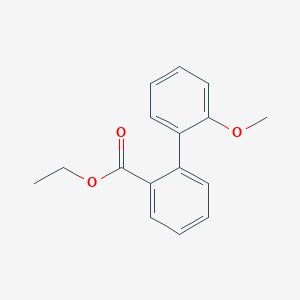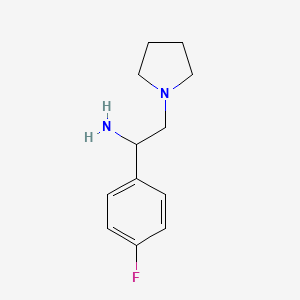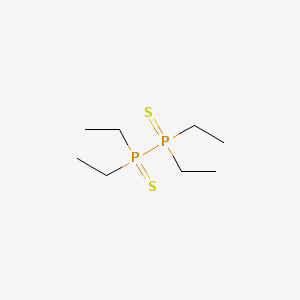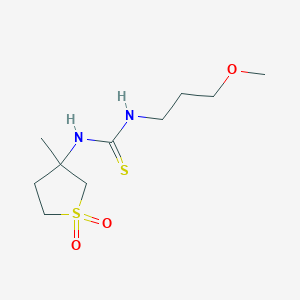![molecular formula C6H13ClN2O B12114412 N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride is a chemical compound known for its versatile applications in organic synthesis. It is often used as an intermediate in the production of various pharmaceuticals and other organic compounds. This compound is characterized by its reactivity due to the presence of both the dimethylamino group and the carbamoyl chloride group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylaminoethylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:
N,N-dimethylaminoethylamine+Phosgene→N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, reducing the risk of hazardous conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamoyl chloride group.
Hydrolysis: In the presence of water, it can hydrolyze to form N-[2-(dimethylamino)ethyl]-N-methylcarbamate and hydrochloric acid.
Condensation Reactions: It can react with amines to form ureas.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Water: For hydrolysis reactions.
Amines: For condensation reactions.
Major Products
N-[2-(dimethylamino)ethyl]-N-methylcarbamate: Formed through hydrolysis.
Ureas: Formed through condensation with amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various synthetic processes to create complex organic structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylaminoethyl chloride: Shares the dimethylaminoethyl group but lacks the carbamoyl chloride group.
N,N-dimethylcarbamoyl chloride: Contains the carbamoyl chloride group but lacks the dimethylaminoethyl group.
Uniqueness
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride is unique due to the combination of the dimethylaminoethyl group and the carbamoyl chloride group. This dual functionality allows it to participate in a broader range of chemical reactions compared to its similar counterparts.
Eigenschaften
Molekularformel |
C6H13ClN2O |
|---|---|
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C6H13ClN2O/c1-8(2)4-5-9(3)6(7)10/h4-5H2,1-3H3 |
InChI-Schlüssel |
KDRAQFNOBVBRPE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B12114357.png)
![4-Amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12114361.png)
![Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro-](/img/structure/B12114362.png)




![1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl-](/img/structure/B12114410.png)

